molecular formula C22H20FNO4 B4657595 [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate

Cat. No. B4657595
M. Wt: 381.4 g/mol
InChI Key: CWGUNFIMNSATGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate, also known as XAV-939, is a small molecule inhibitor that has potential therapeutic applications in various diseases. It was first identified in 2009 as a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in the development and progression of cancer. Since then, XAV-939 has been extensively studied for its ability to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of Axin, a key regulator of the pathway. Tankyrase inhibition by [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate stabilizes Axin, leading to the inhibition of β-catenin, a transcriptional co-activator that promotes cell proliferation and survival.
Biochemical and Physiological Effects:
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell differentiation. In cancer cells, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to promote the differentiation of stem cells into specific cell types, such as osteoblasts and adipocytes.

Advantages and Limitations for Lab Experiments

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has several advantages for lab experiments, including its high potency and selectivity for tankyrase inhibition. In addition, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been extensively studied in various cell lines and animal models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.

Future Directions

For [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate research include the development of more potent and selective tankyrase inhibitors, as well as the identification of new therapeutic applications for [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate. In addition, further studies are needed to determine the optimal dosage and administration of [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate for various diseases, as well as its potential toxicity and side effects in humans. Finally, the combination of [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate with other targeted therapies may provide a promising approach for the treatment of cancer and other diseases.

Scientific Research Applications

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and osteoporosis. The Wnt signaling pathway, which is targeted by [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate, is abnormally activated in many cancers, leading to uncontrolled cell growth and proliferation. [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to inhibit the growth of various cancer cells, including colon, breast, and liver cancer cells, both in vitro and in vivo.
In addition to cancer, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has also been studied for its potential neuroprotective effects in Alzheimer's disease. The Wnt signaling pathway plays a crucial role in the development and maintenance of neurons, and its dysregulation has been linked to the pathogenesis of Alzheimer's disease. [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

properties

IUPAC Name

[3-(4-fluorophenyl)-4-oxochromen-7-yl]methyl N-cyclopentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-16-8-6-15(7-9-16)19-13-27-20-11-14(5-10-18(20)21(19)25)12-28-22(26)24-17-3-1-2-4-17/h5-11,13,17H,1-4,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGUNFIMNSATGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)OCC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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